5-((4-(tert-Butyl)-2-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-((4-(tert-Butyl)-2-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butyl group, a chlorophenoxy moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(tert-Butyl)-2-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chlorophenoxy intermediate: The reaction of 4-tert-butyl-2-chlorophenol with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate, yields the chlorophenoxy intermediate.
Oxadiazole ring formation: The chlorophenoxy intermediate is then reacted with hydrazine hydrate and carbon disulfide to form the oxadiazole ring. This step typically requires refluxing the reaction mixture in a suitable solvent, such as ethanol or methanol.
Amination: The final step involves the introduction of the amine group to the oxadiazole ring. This can be achieved by reacting the oxadiazole intermediate with an amine source, such as ammonia or an amine derivative, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-((4-(tert-Butyl)-2-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst, such as acetic acid, can be used for oxidation reactions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Oxidation of the compound can lead to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or dechlorinated products.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of cancer cells.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-((4-(tert-Butyl)-2-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by:
Inhibiting enzyme activity: It can bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways.
Interacting with cellular membranes: The compound may interact with cellular membranes, altering their permeability and affecting cell function.
Inducing oxidative stress: It can generate reactive oxygen species (ROS), leading to oxidative stress and cell damage.
Comparison with Similar Compounds
5-((4-(tert-Butyl)-2-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-amine can be compared with other similar compounds, such as:
5-((4-tert-Butylphenoxy)methyl)-1,3,4-oxadiazol-2-amine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-((4-(tert-Butyl)-2-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine: Contains a methyl group instead of a chlorine atom, potentially altering its chemical properties.
5-((4-(tert-Butyl)-2-chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine: Contains a thiadiazole ring instead of an oxadiazole ring, which may influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16ClN3O2 |
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Molecular Weight |
281.74 g/mol |
IUPAC Name |
5-[(4-tert-butyl-2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C13H16ClN3O2/c1-13(2,3)8-4-5-10(9(14)6-8)18-7-11-16-17-12(15)19-11/h4-6H,7H2,1-3H3,(H2,15,17) |
InChI Key |
JQZUIXBCAJLEEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2=NN=C(O2)N)Cl |
Origin of Product |
United States |
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